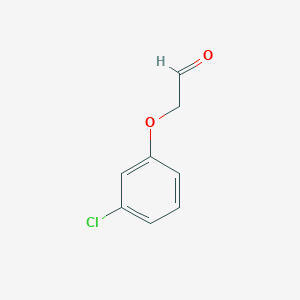

(3-Chloro-phenoxy)-acetaldehyde

Description

(3-Chloro-phenoxy)-acetaldehyde (C₈H₇ClO₂, molecular weight: 170.59 g/mol) is an organochlorine compound featuring a phenoxy group substituted with a chlorine atom at the meta position and an acetaldehyde functional group. The chlorine atom and phenoxy moiety confer unique electronic and steric properties, influencing its reactivity, solubility, and stability. Applications of such compounds are likely niche, serving as intermediates in pharmaceutical or agrochemical synthesis, though specific uses require further research .

Properties

IUPAC Name |

2-(3-chlorophenoxy)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWBKWDKMIFCAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(3-Chlorophenoxy)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-chlorophenol with chloroacetaldehyde under basic conditions. The reaction typically proceeds as follows:

Step 1: 3-Chlorophenol is reacted with sodium hydroxide to form the sodium salt of 3-chlorophenol.

Step 2: The sodium salt is then reacted with chloroacetaldehyde to yield 2-(3-chlorophenoxy)acetaldehyde.

Industrial Production Methods: Industrial production of 2-(3-chlorophenoxy)acetaldehyde may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenoxy)acetaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid, 2-(3-chlorophenoxy)acetic acid.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 2-(3-chlorophenoxy)ethanol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed:

Oxidation: 2-(3-Chlorophenoxy)acetic acid.

Reduction: 2-(3-Chlorophenoxy)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorophenoxy)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.

Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect metabolic pathways and cellular processes, making the compound useful in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Analogs

The following compounds are structurally related to (3-Chloro-phenoxy)-acetaldehyde:

Physical and Chemical Properties

- Boiling Points: Chlorophenylacetaldehyde isomers (2-, 3-, and 4-substituted) exhibit similar boiling points (~220–230°C), whereas 2-chloro-2-phenylacetaldehyde has a significantly lower boiling point (~200°C) due to reduced intermolecular forces . (3-Chloro-phenoxy)-acetaldehyde’s phenoxy group likely increases its boiling point compared to chlorophenyl analogs, though exact data are unavailable.

- Reactivity: The electron-withdrawing chlorine atom on the phenyl ring in (3-Chloro-phenoxy)-acetaldehyde may deactivate the aldehyde group toward nucleophilic addition compared to acetaldehyde. Conversely, the phenoxy group could stabilize intermediates in condensation reactions .

- Solubility: Acetaldehyde is highly soluble in water (miscible), while chlorinated derivatives like (3-Chloro-phenoxy)-acetaldehyde are likely less polar and more soluble in organic solvents.

Analytical Differentiation

- GC-MS : Structural isomers (e.g., 2-, 3-, and 4-chlorophenylacetaldehydes) are distinguishable via retention times and mass spectral fragmentation. For instance, 2-(3-chlorophenyl)acetaldehyde elutes later (~6.7–6.8 min) than 2-chloro-2-phenylacetaldehyde (~6.2 min) due to differences in boiling points and polarity .

- Mass Spectra: Chlorophenylacetaldehydes show characteristic fragment ions (e.g., m/z 139 for [M-Cl]⁺), while phenoxy analogs may exhibit distinct fragmentation due to the ether linkage .

Research Findings and Key Insights

- Isomer-Specific Reactivity : Positional isomers of chlorophenylacetaldehydes exhibit divergent reactivity in synthetic pathways. For example, the meta-substituted derivative may favor electrophilic substitution at specific positions due to steric and electronic effects .

- Environmental Impact: Atmospheric acetaldehyde contributes to ozone and secondary organic aerosol formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.